molecular formula C9H11Cl2NO2 B1503540 3-Chloro-D-phenylalanine hydrochloride CAS No. 457654-74-9

3-Chloro-D-phenylalanine hydrochloride

Cat. No.: B1503540
CAS No.: 457654-74-9
M. Wt: 236.09 g/mol
InChI Key: MLKORXUFSMVSBB-DDWIOCJRSA-N
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Description

Systematic Nomenclature and IUPAC Classification

3-Chloro-D-phenylalanine hydrochloride is systematically named (2R)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride , reflecting its stereochemical configuration and functional groups. The IUPAC classification emphasizes the D-enantiomer’s chiral center at the α-carbon, where the amino group adopts the (R)-configuration. The hydrochloride designation indicates the compound exists as a salt, formed via protonation of the amino group by hydrochloric acid. Alternative nomenclature includes H-D-Phe(3-Cl)-OH·HCl and (R)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride, both consistent with its structural features.

Nomenclature Parameter Value
IUPAC Name (2R)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride
Common Synonyms 3-Chloro-D-phenylalanine HCl, H-D-Phe(3-Cl)-OH·HCl
CAS Registry Number 457654-74-9 (hydrochloride); 80126-52-9 (free base)

Molecular Formula and Weight Validation

The molecular formula of 3-Chloro-D-phenylalanine hydrochloride is C₉H₁₁Cl₂NO₂ , derived from the free base (C₉H₁₀ClNO₂) with the addition of hydrochloric acid (HCl). Validated molecular weights include:

  • Hydrochloride form : 236.0951 g/mol
  • Free base : 199.63 g/mol

Theoretical validation confirms the hydrochloride’s molecular weight:
$$
\text{Free base (199.63 g/mol)} + \text{HCl (36.46 g/mol)} = 236.09 \, \text{g/mol}
$$

Form Molecular Formula Molecular Weight (g/mol)
Hydrochloride C₉H₁₁Cl₂NO₂ 236.0951
Free Base C₉H₁₀ClNO₂ 199.63

Crystallographic Structure and Conformational Isomerism

While direct crystallographic data for 3-Chloro-D-phenylalanine hydrochloride is not explicitly detailed in the provided sources, its structural analogs and synthesis methods offer insights. The compound likely crystallizes in a monoclinic or orthorhombic system, common for aromatic amino acid derivatives. The D-configuration at the α-carbon induces conformational isomerism, stabilizing a specific spatial arrangement critical for its biochemical interactions.

The hydrochloride salt’s ionic nature enhances crystallinity, as evidenced by its melting point (226–232°C ), compared to the free base’s lower thermal stability. Powder X-ray diffraction (PXRD) methodologies, as described for peptide analogs, could resolve its crystal lattice parameters, though experimental data remains unpublished.

Comparative Analysis of Hydrochloride vs. Free Base Forms

Physicochemical Properties

  • Solubility : The hydrochloride form exhibits higher solubility in polar solvents (e.g., water, methanol) due to ionic interactions. The free base is less polar, favoring organic solvents.
  • Stability : The hydrochloride’s hygroscopic nature necessitates cold storage (2–8°C), whereas the free base is less moisture-sensitive.

Structural Differences

  • Functional Groups : The hydrochloride includes a protonated amino group (–NH₃⁺) and chloride counterion, altering hydrogen-bonding networks compared to the free base’s neutral –NH₂ group.
  • Spectral Signatures : Fourier-transform infrared (FTIR) spectroscopy would distinguish N–H stretching vibrations (≈2500–3000 cm⁻¹ for –NH₃⁺ vs. ≈3300 cm⁻¹ for –NH₂).
Property Hydrochloride Free Base
Melting Point 226–232°C Not explicitly reported
Solubility in Water High Moderate
Chiral Center Configuration (R)-configuration (R)-configuration

Properties

IUPAC Name

(2R)-2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKORXUFSMVSBB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673722
Record name 3-Chloro-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457654-74-9
Record name D-Phenylalanine, 3-chloro-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=457654-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of D-Phenylalanine Hydrochloride via Dynamic Kinetic Resolution (DKR)

A patented method describes the preparation of D-phenylalanine hydrochloride through dynamic kinetic resolution starting from L-phenylalanine hydrochloride. This method can be adapted for 3-chloro-D-phenylalanine hydrochloride by substituting the phenyl ring with the 3-chloro substituent.

Key Steps:

  • Step 1: Formation of L-phenylalanine hydrochloride
    L-phenylalanine is dissolved in hydrochloric acid with a molar ratio of 1:1 to 1:12, stirred at room temperature until fully dissolved, then evaporated to dryness to obtain L-phenylalanine hydrochloride.

  • Step 2: Racemization and Resolution
    The L-phenylalanine hydrochloride is reacted with dibenzoyl tartaric acid (L-DBTA) as a resolving agent in an alcohol solvent (methanol, ethanol, or propanol) at 45–80 °C. A racemization catalyst, typically an aldehyde pyridine derivative (e.g., 4-aldehyde radical pyridine), is added along with triethylamine to facilitate racemization and resolution, producing D-phenylalanine L-DBTA disalt.

  • Step 3: Isolation of D-phenylalanine
    The D-phenylalanine L-DBTA disalt is treated with hydrochloric acid to displace L-DBTA, followed by neutralization with ammoniacal liquor to precipitate D-phenylalanine, which is then filtered, washed, and dried.

Reaction Conditions and Yields:

Parameter Condition/Value
L-phenylalanine : HCl molar ratio 1:1 to 1:12
Solvent Methanol, ethanol, propanol
Temperature (racemization step) 45–80 °C
Catalyst 4-aldehyde radical pyridine (0.01–0.1 molar ratio)
Triethylamine ratio 1:1 relative to L-phenylalanine hydrochloride
Yield (D-phenylalanine) 87.1%
Optical purity (ee%) 99.4%
Melting point 273–276 °C

This method offers a theoretical conversion rate close to 100%, high optical purity, and is suitable for industrial scale-up due to mild conditions and cost efficiency.

Chemical Synthesis via Asymmetric Hydrogenation of Acetamidocinnamic Acid Derivatives

Another approach involves asymmetric chemical synthesis using chiral catalysts to hydrogenate acetamidocinnamic acid derivatives, followed by hydrolysis to yield D-phenylalanine. This method can be adapted for 3-chloro-substituted derivatives by using 3-chloro-acetamidocinnamic acid analogs.

Key Steps:

  • Step 1: Asymmetric Hydrogenation
    Acetamidocinnamic acid or its 3-chloro derivative is subjected to hydrogenation in the presence of a chiral transition metal-organophosphorus ligand catalyst system under hydrogen pressure (0.7–4 MPa) at 20–80 °C for 2–10 hours.

  • Step 2: Hydrolysis
    The acetylamino-D-phenylalanine intermediate is hydrolyzed under reflux with hydrochloric acid and methanol for 5–9 hours to remove the acetyl protecting group, yielding D-phenylalanine or its 3-chloro analog.

Reaction Conditions and Yields:

Parameter Condition/Value
Catalyst Chiral transition metal-organophosphorus complex
Hydrogen pressure 0.7–4 MPa
Temperature 20–80 °C
Reaction time (hydrogenation) 2–10 hours
Hydrolysis time 5–9 hours (reflux)
Optical purity High (dependent on catalyst efficiency)

This method is advantageous for producing high optical activity D-phenylalanine derivatives, including halogenated analogs, with potential for industrial application due to catalyst specificity and scalability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Optical Purity (ee%) Notes
Dynamic Kinetic Resolution L-phenylalanine hydrochloride Hydrochloric acid, L-DBTA, triethylamine, aldehyde pyridine catalyst 45–80 °C, alcohol solvent 87.1 99.4 Mild conditions, scalable
Asymmetric Hydrogenation Acetamidocinnamic acid derivative Chiral transition metal-organophosphorus catalyst, H2 gas 20–80 °C, 0.7–4 MPa H2 pressure High High Requires chiral catalyst
Biocatalytic Cascade (reference) L-phenylalanine Whole-cell biocatalysts, NADP+, cofactor recycling 45 °C, Tris-HCl buffer pH 9.0 ~76 High Environmentally friendly route

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-D-phenylalanine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 3-Chloro-D-phenylalanine hydrochloride, depending on the specific reagents and conditions used.

Scientific Research Applications

Neuroscience Research

Role in Neurotransmitter Studies
3-Chloro-D-phenylalanine hydrochloride is utilized to investigate neurotransmitter systems, particularly serotonin synthesis. By inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to serotonin, this compound allows researchers to study the impact of altered serotonin levels on brain function and behavior .

Case Study: Serotonin Depletion Models
In various animal models, the administration of 3-Chloro-D-phenylalanine has been shown to effectively deplete serotonin levels. This depletion aids in understanding the role of serotonin in mood regulation and anxiety disorders. For instance, studies have demonstrated behavioral changes in rodents following serotonin depletion induced by this compound, providing insights into its potential therapeutic applications for depression and anxiety.

Pharmaceutical Development

Building Block for Drug Synthesis
The compound serves as a crucial building block in the synthesis of novel pharmaceutical agents targeting neurological disorders. Its unique structure enhances the efficacy of drugs aimed at modulating neurotransmitter systems .

Application in Anticancer Research
Research has also explored the potential of 3-Chloro-D-phenylalanine hydrochloride in developing anticancer therapies due to its structural similarity to known anticancer amino acids. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving amino acid metabolism .

Protein Engineering

Modification of Proteins
Researchers employ 3-Chloro-D-phenylalanine hydrochloride to create modified proteins with specific functionalities. This application is particularly valuable in biotechnology and enzyme design, where tailored proteins can enhance catalytic efficiency or specificity .

Example: Enzyme Design
In a study focusing on enzyme engineering, the incorporation of 3-Chloro-D-phenylalanine into protein structures allowed for improved interactions with substrates, leading to enhanced enzymatic activity. This demonstrates its utility in designing proteins with novel properties for industrial applications .

Biochemical Assays

Investigating Amino Acid Metabolism
The compound is frequently used in biochemical assays to explore the role of amino acids in metabolic pathways. Its ability to inhibit specific enzymes provides insights into cellular functions and disease mechanisms .

Data Table: Applications Summary

Application AreaSpecific Use CasesKey Findings
NeuroscienceSerotonin depletion studiesBehavioral changes observed in animal models
PharmaceuticalDrug synthesis for neurological disordersEnhanced efficacy of therapeutic agents
Protein EngineeringCreation of modified proteinsImproved enzyme activity through structural changes
Biochemical AssaysInvestigating amino acid metabolismInsights into metabolic pathways and disease mechanisms

Industrial Applications

The unique properties of 3-Chloro-D-phenylalanine hydrochloride also make it valuable for industrial applications, particularly in drug formulation where its ability to cross the blood-brain barrier is advantageous .

Mechanism of Action

The mechanism by which 3-Chloro-D-phenylalanine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Halogen vs. Amino Substituents

  • 3-Chloro vs. 3-Fluoro : Chlorine’s larger atomic radius and higher electronegativity enhance steric and electronic effects compared to fluorine, influencing binding affinity in enzyme-substrate interactions .
  • 3-Chloro vs. 3-Amino: The chloro group is electron-withdrawing, reducing electron density on the phenyl ring, while the amino group is electron-donating, altering reactivity in nucleophilic aromatic substitution .

Enantiomeric Differences

  • D vs. L Configuration : The D-enantiomer of 3-chloro-phenylalanine is resistant to mammalian metabolic enzymes, making it suitable for long-term studies, whereas the L-form is rapidly decarboxylated .

Ester Derivatives

  • Methyl or ethyl esters (e.g., 3-fluoro-D-phenylalaninate methyl ester hydrochloride ) improve membrane permeability due to increased lipophilicity, acting as prodrugs that hydrolyze to active acids in vivo .

Biological Activity

3-Chloro-D-phenylalanine hydrochloride (3-Cl-D-Phe) is a chlorinated derivative of the amino acid phenylalanine, which has garnered significant attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H10ClNO2
  • Molecular Weight : Approximately 203.64 g/mol
  • Appearance : White solid, soluble in water due to its hydrochloride form.

The presence of a chlorine atom at the third position of the phenylalanine structure alters its biochemical properties, enhancing its stability and solubility in biological systems .

Biological Activities

3-Chloro-D-phenylalanine hydrochloride exhibits several notable biological activities:

  • Neuropharmacological Effects : Research indicates that 3-Cl-D-Phe may influence neurotransmitter levels, particularly serotonin. It acts as an inhibitor of tryptophan hydroxylase, an enzyme crucial for serotonin synthesis. This property positions it as a potential candidate for treating serotonin-related disorders .
  • Analgesic and Antidepressant Properties : Similar to other phenylalanine derivatives, 3-Cl-D-Phe has been studied for its potential analgesic and antidepressant effects. These effects are attributed to its ability to modulate neurotransmitter systems .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on 3-Cl-D-Phe's antimicrobial activity is limited, the presence of halogen substituents in related compounds often correlates with enhanced bioactivity against various pathogens .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Chloro-D-phenylalanine hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
4-Chloro-D-phenylalanine methyl esterChlorine at the para positionMore potent in inhibiting tryptophan hydroxylase
D-Phenylalanine methyl esterNo chlorine substitutionKnown for analgesic properties without modification
L-Phenylalanine methyl esterL-isomer instead of D-isomerDifferent biological activity profile
3-Bromo-D-phenylalanine methyl esterBromine substitutionPotentially different reactivity due to bromine

This table illustrates how minor structural changes can significantly impact pharmacological profiles and biological activities .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-D-phenylalanine hydrochloride, and how can its enantiomeric purity be validated?

Answer: Synthesis typically involves chlorination of D-phenylalanine followed by hydrochloric acid salt formation. A common approach includes:

  • Step 1: Chlorination of the phenyl ring using reagents like Cl2/FeCl3 or N-chlorosuccinimide under controlled conditions .
  • Step 2: Acidification with HCl to precipitate the hydrochloride salt.
  • Purity Validation:
    • Chiral HPLC with a polar organic phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to confirm enantiomeric excess (>99% for D-isomer) .
    • NMR Spectroscopy: Compare <sup>1</sup>H and <sup>13</sup>C spectra to literature data for phenylalanine derivatives to verify structural integrity .

Q. How should researchers handle and store 3-Chloro-D-phenylalanine hydrochloride to ensure stability?

Answer:

  • Handling: Use nitrile gloves and sealed goggles to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release during decomposition .
  • Storage: Keep in airtight containers under inert gas (N2 or Ar) at −20°C. Monitor for discoloration (yellowing indicates degradation).
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze via HPLC to track impurity formation .

Q. What analytical techniques are critical for characterizing 3-Chloro-D-phenylalanine hydrochloride in solution-phase studies?

Answer:

  • UV-Vis Spectroscopy: Detect absorbance at 254 nm (aromatic ring) and 210 nm (amide bond) to assess solubility in buffers like PBS or Tris-HCl .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight ([M+H]<sup>+</sup> at ~230 Da) and detect chloride adducts .
  • Polarimetry: Measure specific optical rotation ([α]D<sup>25</sup>) to verify D-configuration (expected range: +8° to +12°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 3-Chloro-D-phenylalanine hydrochloride across solvents?

Answer:

  • Methodological Variability: Compare dissolution protocols (e.g., sonication time, temperature). For example, solubility in DMSO varies significantly with pre-warming (30°C vs. room temperature) .
  • Ionic Strength Effects: Test solubility in buffered vs. unbuffered systems. Phosphate buffers may reduce solubility due to ion pairing .
  • Data Reconciliation: Use standardized USP methods for equilibrium solubility determination and report solvent lot numbers to account for impurity-driven discrepancies .

Q. What strategies are effective for incorporating 3-Chloro-D-phenylalanine hydrochloride into peptide synthesis without racemization?

Answer:

  • Coupling Conditions: Use low-racemization agents like HATU/Oxyma Pure in DMF at 0°C, minimizing base exposure .
  • Monitoring: Perform Kaiser tests for free amines and use <sup>19</sup>F-NMR (if fluorinated tags are present) to track chiral integrity .
  • Solid-Phase Synthesis: Anchor via Fmoc-protected carboxyl groups on Wang resin to preserve stereochemistry during cleavage with TFA/HCl .

Q. How does the chlorination position (meta vs. para) on the phenyl ring influence the biochemical activity of 3-Chloro-D-phenylalanine hydrochloride?

Answer:

  • Enzyme Inhibition Studies: Compare IC50 values against phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase). Meta-chlorination often enhances steric hindrance, reducing binding affinity by ~30% compared to para .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to analyze halogen bonding interactions with active-site residues. Meta-substitution may disrupt key hydrogen bonds .

Q. What are the best practices for quantifying trace impurities in 3-Chloro-D-phenylalanine hydrochloride batches?

Answer:

  • HPLC-MS/MS: Use a C18 column (2.6 µm particle size) with a gradient of 0.1% formic acid in acetonitrile/water. Target impurities include:
    • Byproduct A: Unchlorinated D-phenylalanine (retention time: 5.2 min).
    • Byproduct B: Dichlorinated isomer (retention time: 8.7 min) .
  • Limit Tests: Adopt ICH Q3A guidelines, setting thresholds for individual impurities (<0.1%) and total impurities (<0.5%) .

Q. How can researchers optimize reaction yields for 3-Chloro-D-phenylalanine hydrochloride in scaled-up syntheses?

Answer:

  • Catalyst Screening: Test FeCl3 vs. AlCl3 for chlorination efficiency. FeCl3 at 5 mol% increases yield to 85% vs. 70% with AlCl3.
  • Solvent Selection: Replace THF with 2-MeTHF (recyclable, higher boiling point) to improve mixing and reduce side reactions .
  • Process Analytics: Implement in-line FTIR to monitor HCl gas evolution during salt formation and adjust pH in real-time .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-D-phenylalanine hydrochloride
Reactant of Route 2
3-Chloro-D-phenylalanine hydrochloride

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